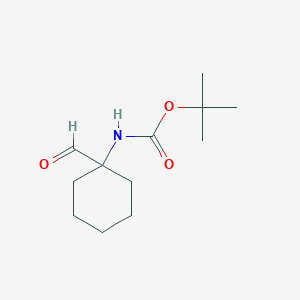

tert-Butyl 1-formylcyclohexylcarbamate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(1-formylcyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h9H,4-8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKUKJDGNXNBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Chemical Transformations of Tert Butyl 1 Formylcyclohexylcarbamate

Versatile Reactions of the Formyl Moiety

The aldehyde group is a cornerstone of organic synthesis due to its electrophilic carbon atom, which is susceptible to attack by a wide array of nucleophiles. This reactivity allows for carbon-carbon bond formation, oxidation to a carboxylic acid, reduction to an alcohol, and conversion into various nitrogen-containing functional groups.

The carbonyl carbon of the formyl group in tert-butyl 1-formylcyclohexylcarbamate is an excellent electrophile, readily undergoing nucleophilic addition reactions. This fundamental process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. acs.org Depending on the nature of the nucleophile and the reaction conditions, this addition can be either reversible or irreversible.

Subsequent to the initial nucleophilic addition, condensation reactions can occur, typically involving the elimination of a small molecule like water. A classic example is the reaction with primary or secondary amines, which, after initial addition, can eliminate water to form imines or enamines, respectively. Similarly, reactions with stabilized carbanions, such as those derived from malonic esters or nitroalkanes (in a Henry reaction), lead to new carbon-carbon bonds, often followed by dehydration. Acid-catalyzed condensation of aldehydes with sulfonamides has also been explored, leading to a variety of complex products. orgsyn.orgwikipedia.orgorganic-chemistry.org

| Reaction Type | Nucleophile Example | Product Class | Notes |

| Grignard Reaction | Alkyl/Aryl-MgBr | Secondary Alcohol | Irreversible C-C bond formation. |

| Wittig Reaction | Ph₃P=CHR | Alkene | Forms a C=C double bond, replacing the C=O bond. |

| Aldol (B89426) Condensation | Enolate | β-Hydroxy aldehyde/ketone | Followed by dehydration to form α,β-unsaturated carbonyl. |

| Knoevenagel Condensation | Active methylene (B1212753) compound (e.g., diethyl malonate) | α,β-Unsaturated ester | Base-catalyzed condensation. |

The formyl group can be selectively oxidized or reduced without affecting the Boc-carbamate group under appropriate conditions.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using a variety of reagents. Common oxidants include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. A metal-free alternative involves using reagents like tetra-n-butylammonium iodide (TBAI) as a catalyst with an oxidant like tert-butyl hydroperoxide (TBHP) to form a tert-butyl perester. researchgate.net

Reduction: Conversely, the formyl group is easily reduced to a primary alcohol. This transformation can be achieved with high chemoselectivity using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, typically used in alcoholic solvents. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) also effect this reduction cleanly but require anhydrous conditions. orgsyn.org For transfer hydrogenation, systems like ruthenium trichloride (B1173362) with a formate (B1220265) donor can selectively reduce aldehydes in the presence of other reducible groups. researchgate.net

| Transformation | Reagent(s) | Product Functional Group | Selectivity Notes |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid | Strong, non-selective oxidants. |

| Oxidation | Ag₂O, NH₄OH (Tollens') | Carboxylic Acid | Mild; selective for aldehydes. |

| Reduction | NaBH₄, MeOH | Primary Alcohol | Highly selective for aldehydes/ketones over esters/amides. |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol | Powerful, less selective; reduces carbamate (B1207046) as well. |

| Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine | One-pot conversion of aldehyde to amine. |

The reaction of the formyl group with nitrogen nucleophiles provides access to imines, enamines, and related derivatives, which are valuable synthetic intermediates. The condensation of an aldehyde with a primary amine yields an imine (or Schiff base), while reaction with a secondary amine produces an enamine. These reactions are typically reversible and are often driven to completion by removing the water formed during the reaction.

A notable application is the synthesis of chiral auxiliaries. For instance, condensation with enantiomerically pure tert-butanesulfinamide in the presence of a dehydrating agent like Ti(OEt)₄ or CuSO₄ yields chiral N-sulfinyl imines. nih.gov These intermediates are powerful tools in asymmetric synthesis, allowing for diastereoselective nucleophilic additions to the imine carbon.

Chemical Behavior and Manipulation of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is primarily known as a protecting group for amines. Its stability in basic, nucleophilic, and hydrogenolytic conditions, combined with its lability under acidic conditions, makes it a cornerstone of modern organic synthesis, particularly in peptide chemistry.

While the primary role of the Boc group is protection, the carbamate N-H bond can undergo specific reactions, although it is significantly less nucleophilic than a free amine. Deprotonation with a strong, non-nucleophilic base (e.g., sodium hydride, LHMDS) generates a carbamate anion. This anion can then be functionalized by reaction with electrophiles such as alkyl halides or acyl halides, leading to N-alkylated or N-acylated products. organic-chemistry.orgacs.org Mild and selective N-alkylation of carbamates has been achieved using cesium carbonate in the presence of an alkyl halide. organic-chemistry.org

Under strongly basic conditions, deprotonation can be followed by the elimination of the tert-butoxide anion to form a highly reactive isocyanate intermediate. researchgate.net This intermediate can be trapped in situ by various nucleophiles, such as alcohols or amines, to yield different carbamate or urea (B33335) derivatives.

The removal (deprotection) of the Boc group is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene (B52900) and a proton. This process liberates the free amine. researchgate.net

The key feature of Boc deprotection is its orthogonality with other common protecting groups. Orthogonality means that one protecting group can be removed selectively in the presence of another. The Boc group is acid-labile, whereas other groups like the fluorenylmethyloxycarbonyl (Fmoc) group are base-labile, and the benzyloxycarbonyl (Cbz) group is removed by hydrogenolysis. This allows for precise, sequential deprotection steps in the synthesis of complex molecules.

A variety of acidic reagents can be used for Boc cleavage, with the choice depending on the sensitivity of the substrate. organic-chemistry.org

Strong Acids: Trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM), is highly effective for rapid and clean deprotection. organic-chemistry.org

Milder Acids: Hydrochloric acid (HCl) in solvents like methanol (B129727), ethyl acetate (B1210297), or dioxane is also widely used. organic-chemistry.org Formic acid or solutions of methanesulfonic acid can offer selectivity in the presence of other acid-sensitive groups like tert-butyl esters.

Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) can also facilitate selective cleavage. organic-chemistry.org

Non-Acidic Methods: Reagents like oxalyl chloride in methanol provide a mild alternative for deprotection at room temperature. acs.org

| Reagent System | Conditions | Orthogonality Example | Reference(s) |

| Trifluoroacetic Acid (TFA) / CH₂Cl₂ | Room Temperature | Stable to base (Fmoc) and hydrogenolysis (Cbz). | organic-chemistry.org |

| HCl in Methanol or Dioxane | Room Temperature | Generally compatible with Fmoc and Cbz groups. | organic-chemistry.org |

| Methanesulfonic Acid / tBuOAc:CH₂Cl₂ | Room Temperature | Can be selective over t-butyl esters. | |

| Oxalyl Chloride / MeOH | Room Temperature | Mild, non-standard acidic conditions. | acs.org |

| Aluminum Chloride (AlCl₃) | Varies | Lewis acidic conditions, offers different selectivity. | organic-chemistry.org |

Scientific Literature Lacks Specific Data on C-H Functionalization and Ring Transformations of this compound

Extensive searches of scientific databases and chemical literature have revealed a significant gap in documented research concerning the specific reactivity of this compound, particularly in the areas of site-selective C-H functionalization and stereospecific or regioselective ring transformations of its cyclohexyl moiety.

While the fields of C-H functionalization and cycloalkane transformations are areas of intense research, providing innovative methods for modifying complex molecules, these methodologies have not been specifically applied to or reported for this compound in the available scientific literature. General principles of C-H activation on cyclohexane (B81311) rings and transformations guided by carbamate or formyl groups exist, but direct, detailed studies on this specific substrate are not present in the reviewed sources.

Consequently, the construction of a detailed article focusing solely on the chemical transformations of this compound, as outlined in the requested sections on "Site-Selective C-H Functionalization Methodologies" and "Stereospecific and Regioselective Ring Transformations," is not feasible based on current published research. The creation of scientifically accurate data tables and a thorough discussion of research findings is precluded by the absence of primary or secondary literature on these specific reactions.

Further investigation into the synthesis and general reactivity of this compound may be possible, but specific examples and detailed methodologies for the advanced transformations requested are not available at this time.

Mechanistic Investigations into Reactions Involving Tert Butyl 1 Formylcyclohexylcarbamate

Elucidation of Proposed Reaction Pathways

While specific experimentally validated reaction pathways for tert-butyl 1-formylcyclohexylcarbamate are scarce, theoretical models and analogous reactions suggest several potential routes for its transformations, particularly in nucleophilic addition reactions to the formyl group.

Alternatively, in the presence of an acid catalyst, the reaction could proceed via activation of the carbonyl group. Protonation of the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. This pathway is common for aldehyde reactions and would likely involve a transition state where the proton is transferred to the oxygen, followed by nucleophilic attack.

Another possibility, especially in the context of organocatalysis, is the formation of an iminium ion intermediate. If a chiral secondary amine catalyst is employed, it could condense with the formyl group to form a transient iminium ion. This intermediate would then be attacked by the nucleophile, and subsequent hydrolysis would regenerate the catalyst and yield the product. This pathway is central to many asymmetric organocatalytic reactions of aldehydes.

Table 1: Proposed Reaction Pathways for Nucleophilic Addition to this compound

| Pathway | Description | Key Intermediates | Influencing Factors |

| Direct Nucleophilic Addition | The nucleophile directly attacks the carbonyl carbon. | Tetrahedral intermediate | Nucleophile strength, solvent polarity |

| Acid-Catalyzed Addition | The carbonyl oxygen is protonated, activating the carbonyl group for nucleophilic attack. | Protonated carbonyl, tetrahedral intermediate | Acid catalyst strength, pH |

| Iminium Ion Catalysis | A chiral secondary amine catalyst forms a transient iminium ion with the aldehyde. | Iminium ion, enamine (if applicable) | Catalyst structure, nucleophile |

Understanding Stereochemical Control and Induction Mechanisms

The stereochemical outcome of reactions involving this compound is of paramount importance, particularly in the synthesis of chiral molecules. The cyclohexane (B81311) ring and the bulky tert-butoxycarbonyl (Boc) group play crucial roles in directing the approach of incoming nucleophiles.

The conformational rigidity of the cyclohexane ring, which typically exists in a chair conformation, creates distinct axial and equatorial positions. The formyl and carbamate (B1207046) substituents will occupy specific positions to minimize steric strain. This pre-existing stereochemistry in the substrate can influence the facial selectivity of the nucleophilic attack on the prochiral aldehyde. The principle of steric hindrance suggests that the nucleophile will preferentially attack from the less hindered face of the carbonyl group.

In the absence of an external chiral influence, the inherent chirality of the molecule, if any, and its preferred conformation will be the primary determinants of stereoselectivity. However, in asymmetric synthesis, external chiral sources are employed to achieve high levels of stereochemical control.

Asymmetric induction can be achieved through several mechanisms:

Substrate Control: The inherent chirality of the starting material or a chiral auxiliary attached to it can direct the stereochemical course of the reaction.

Reagent Control: The use of a chiral reagent that reacts with the substrate can lead to the preferential formation of one stereoisomer.

Catalyst Control: A chiral catalyst can create a chiral environment around the substrate, favoring the approach of the nucleophile from a specific direction. This is a highly efficient method for achieving high enantioselectivity.

For this compound, the use of chiral catalysts, such as chiral amines, thioureas, or metal complexes, would be the most effective strategy for achieving high stereochemical induction. These catalysts can interact with the substrate through non-covalent interactions, such as hydrogen bonding or electrostatic interactions, to create a well-defined transition state that favors the formation of one enantiomer over the other.

Role of Catalysis in Directing Selectivity and Efficiency

Catalysis is a powerful tool for controlling the selectivity and enhancing the efficiency of reactions involving this compound. Both organocatalysis and metal catalysis can be envisioned to play significant roles.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have revolutionized asymmetric synthesis. In the context of reactions with this compound, a chiral secondary amine catalyst could operate through an iminium ion mechanism, as mentioned earlier. The catalyst would not only activate the substrate but also provide a chiral environment to control the stereochemical outcome. The steric and electronic properties of the catalyst can be fine-tuned to optimize both reactivity and enantioselectivity. Bifunctional organocatalysts, which possess both a Lewis basic site (e.g., an amine) and a Lewis acidic or hydrogen-bonding site (e.g., a thiourea (B124793) or squaramide), could also be highly effective. These catalysts can simultaneously activate both the electrophile (this compound) and the nucleophile, leading to a highly organized transition state and excellent stereocontrol.

Metal Catalysis: Chiral Lewis acid catalysts, typically complexes of metals such as titanium, zinc, or copper with chiral ligands, can also be employed. The Lewis acidic metal center would coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The chiral ligands surrounding the metal center would then create a chiral pocket that directs the nucleophilic attack to one face of the aldehyde, leading to high enantioselectivity. The choice of metal, ligand, and reaction conditions would be critical in achieving the desired outcome.

Table 2: Potential Catalytic Strategies and Their Effects

| Catalysis Type | Catalyst Example | Proposed Role | Expected Outcome |

| Organocatalysis (Iminium) | Proline derivatives | Forms a chiral iminium ion intermediate, controlling the facial selectivity of nucleophilic attack. | High enantioselectivity in addition reactions. |

| Organocatalysis (Bifunctional) | Chiral thiourea-amines | Simultaneously activates the aldehyde (via hydrogen bonding) and the nucleophile (via the amine). | Enhanced reaction rates and high stereoselectivity. |

| Metal Catalysis (Lewis Acid) | Chiral Ti(IV)-TADDOL complex | Coordinates to the carbonyl oxygen, increasing electrophilicity and providing a chiral environment. | High enantioselectivity in nucleophilic additions. |

Applications of Tert Butyl 1 Formylcyclohexylcarbamate As a Building Block in Complex Synthesis

Utilization as a Key Chiral Intermediate and Versatile Building Block

tert-Butyl 1-formylcyclohexylcarbamate serves as a pivotal chiral intermediate in asymmetric synthesis. The inherent chirality of the cyclohexyl ring, when resolved into its respective enantiomers, provides a powerful tool for controlling the stereochemical outcome of subsequent reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine is crucial, as it ensures stability during various reaction conditions while allowing for facile deprotection when required.

The dual functionality of the molecule is central to its utility. The formyl group can readily participate in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations. Simultaneously, the protected amino group can be unveiled at a later synthetic stage to introduce nitrogen-containing moieties or to participate in cyclization reactions. This orthogonality of the two functional groups makes it a highly versatile building block for the synthesis of diverse molecular targets.

While specific, direct examples of the use of this compound as a chiral auxiliary in peer-reviewed literature are not extensively documented, the broader class of cyclohexyl-based chiral auxiliaries has been shown to be highly effective in inducing diastereoselectivity in various chemical transformations. The principles governing these systems, which rely on the steric hindrance of the cyclohexane (B81311) ring to direct the approach of reagents, are applicable to derivatives like this compound.

Strategic Incorporation into Multi-Step Synthesis of Advanced Organic Scaffolds

The strategic incorporation of This compound into multi-step synthetic sequences enables the efficient construction of complex organic scaffolds. Its cyclohexyl core provides a rigid and well-defined three-dimensional structure that can serve as the foundation for building more elaborate molecules.

In the synthesis of pharmaceutical intermediates and other bioactive molecules, this building block can be used to introduce a substituted cyclohexylamine (B46788) moiety, a common structural motif in drug discovery. For instance, the formyl group can be elaborated into a variety of side chains, while the protected amine can be deprotected and subsequently functionalized to generate a library of analogues for structure-activity relationship (SAR) studies.

While detailed synthetic pathways for specific advanced organic scaffolds originating from this compound are proprietary or not widely published, related carbamate (B1207046) derivatives have been utilized in the synthesis of complex molecules. For example, tert-butyl carbamate derivatives are key intermediates in the synthesis of drugs like Lacosamide. google.com This highlights the general synthetic utility of the Boc-protected amine functionality in multi-step syntheses.

Synthetic Strategies for Introducing Formyl and Protected Amino functionalities

The synthetic utility of This compound is predicated on the ability to selectively react its two key functional groups. The formyl group, an aldehyde, is a versatile handle for a multitude of chemical transformations.

Reactions involving the formyl group include:

Nucleophilic Addition: The formyl group readily undergoes addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the formyl group into an alkene, providing a route to extend the carbon chain.

Reductive Amination: The formyl group can be converted into a new amine functionality through reaction with an amine followed by reduction. This is a powerful method for introducing additional nitrogen atoms into the molecule.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding the range of accessible derivatives.

The Boc-protected amino group provides a stable nitrogen source that can be revealed under specific acidic conditions. Once deprotected, the resulting primary amine can participate in a variety of reactions, including:

Amide Bond Formation: Acylation of the amine with carboxylic acids or their derivatives is a fundamental transformation in the synthesis of peptides and other amide-containing molecules.

N-Alkylation: The amine can be alkylated to introduce various substituents on the nitrogen atom.

Cyclization Reactions: The amine can act as a nucleophile in intramolecular reactions to form heterocyclic rings, which are prevalent in many biologically active compounds.

The strategic sequencing of reactions involving the formyl and protected amino functionalities allows for the controlled and efficient assembly of complex target molecules.

Advanced Analytical Techniques in the Structural Elucidation and Purity Assessment

Application of Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental to the characterization of tert-Butyl 1-formylcyclohexylcarbamate, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the tert-butyl group gives rise to a characteristic singlet peak at approximately 1.4 ppm due to the nine equivalent protons. The proton of the formyl group (aldehyde) is expected to appear as a singlet or a narrowly split multiplet in the downfield region, typically between 9 and 10 ppm. The protons on the cyclohexane (B81311) ring would produce a complex series of multiplets in the aliphatic region, generally between 1.2 and 2.5 ppm. The N-H proton of the carbamate (B1207046) group would be observed as a broad singlet, with its chemical shift being concentration and solvent dependent.

In ¹³C NMR spectroscopy, the quaternary carbon of the tert-butyl group typically resonates around 80 ppm, while the methyl carbons of this group appear at approximately 28 ppm. The carbonyl carbon of the carbamate is expected in the 155-160 ppm range, and the aldehyde carbonyl carbon would be significantly downfield, likely above 200 ppm. The carbons of the cyclohexyl ring would show signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band around 1720-1740 cm⁻¹ would correspond to the C=O stretching of the aldehyde. The C=O stretching of the carbamate group would typically appear as a strong absorption in the region of 1680-1700 cm⁻¹. The N-H stretching of the carbamate would be visible as a moderate band around 3300-3500 cm⁻¹. C-H stretching vibrations of the cyclohexane and tert-butyl groups are expected in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, thus helping to confirm the molecular weight and aspects of the structure. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected. A prominent fragment would likely correspond to the loss of a tert-butyl group or isobutylene (B52900), a characteristic fragmentation pattern for tert-butyl esters and carbamates.

| Technique | Functional Group | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | tert-Butyl (CH₃) | ~1.4 ppm (singlet, 9H) |

| ¹H NMR | Aldehyde (CHO) | ~9-10 ppm (singlet, 1H) |

| ¹H NMR | Cyclohexane (CH, CH₂) | ~1.2-2.5 ppm (multiplets) |

| ¹H NMR | Carbamate (NH) | Variable, broad singlet |

| ¹³C NMR | tert-Butyl (C(CH₃)₃) | ~80 ppm |

| ¹³C NMR | tert-Butyl (CH₃) | ~28 ppm |

| ¹³C NMR | Carbamate (C=O) | ~155-160 ppm |

| ¹³C NMR | Aldehyde (C=O) | >200 ppm |

| IR | Aldehyde (C=O stretch) | ~1720-1740 cm⁻¹ |

| IR | Carbamate (C=O stretch) | ~1680-1700 cm⁻¹ |

| IR | Carbamate (N-H stretch) | ~3300-3500 cm⁻¹ |

| MS | Molecular Ion [M]⁺ | Expected at the molecular weight |

| MS | Fragmentation | Loss of tert-butyl group or isobutylene |

Chromatographic Separation and Characterization Techniques (e.g., HPLC, Column Chromatography)

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the compound. A reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Detection is typically achieved using an ultraviolet (UV) detector, as the carbonyl groups of the aldehyde and carbamate provide some UV absorbance. This technique can effectively separate the target compound from starting materials, byproducts, and other impurities.

Column Chromatography is a widely used method for the purification of organic compounds on a preparative scale. For this compound, silica (B1680970) gel would be a suitable stationary phase. The mobile phase, or eluent, would typically be a mixture of non-polar and moderately polar organic solvents, such as a hexane/ethyl acetate (B1210297) gradient. The separation is based on the differential adsorption of the compound and impurities onto the silica gel. Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to isolate the pure product.

X-ray Crystallography for Absolute Configuration Determination

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. mdpi.com For this technique to be applicable, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined. mdpi.com

In the case of this compound, the molecule is chiral due to the presence of a stereocenter at the 1-position of the cyclohexane ring. X-ray crystallography could unambiguously establish the relative and absolute stereochemistry of the formyl and tert-butoxycarbonylamino groups on the cyclohexane ring. While no specific crystallographic data for this compound is publicly available, this technique remains the gold standard for absolute configuration determination in stereoisomerically pure compounds. mdpi.com

Future Perspectives and Emerging Research Directions for Tert Butyl 1 Formylcyclohexylcarbamate

Development of More Efficient and Sustainable Synthetic Methodologies

The future development of synthetic routes to tert-butyl 1-formylcyclohexylcarbamate will likely prioritize efficiency and sustainability. Current methods often rely on traditional multi-step procedures that may involve hazardous reagents and generate significant waste. Emerging research is expected to focus on greener alternatives.

Key areas for development include:

Catalytic and Eco-friendly Formylation: Research into novel formylating agents and catalytic systems that avoid the use of stoichiometric and often harsh reagents is a promising avenue. nih.govnih.gov The use of formic acid with reusable catalysts, or even catalytic systems that utilize CO2 as a C1 source, could represent a significant advancement in the sustainable production of this and related amino aldehydes. nih.gov

One-Pot and Telescoped Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency. A one-pot procedure combining the amination of a cyclohexanone (B45756) derivative, Boc-protection, and subsequent formylation would be a highly desirable goal. Tandem direct reductive amination followed by N-Boc protection has been shown to be an effective strategy for related compounds. nih.gov

Flow Chemistry: The application of continuous flow technologies can offer enhanced control over reaction parameters, improve safety, and facilitate scalability. A flow-based synthesis of this compound could lead to higher yields and purity while minimizing reactor footprint and waste generation.

Biocatalysis: The use of enzymes to catalyze specific steps, such as the selective oxidation of a corresponding amino alcohol, could offer a highly sustainable and stereoselective route to chiral analogues of the target compound.

These advancements will not only make this compound more accessible but also align its synthesis with the principles of green chemistry.

Exploration of Novel Reactivity and Unprecedented Cascade Reactions

The dual functionality of this compound, possessing both an electrophilic aldehyde and a nucleophilic (upon deprotection) amine, makes it a prime candidate for the discovery of novel reactivity patterns and complex cascade reactions.

Future research in this area could explore:

Umpolung Strategies: Reversing the inherent electrophilicity of the aldehyde group through the formation of, for example, a dithiane or an N-heterocyclic carbene (NHC)-derived intermediate, would open up new avenues for C-C bond formation.

Multicomponent Reactions (MCRs): The development of novel MCRs that incorporate this compound as a key component could enable the rapid construction of complex molecular architectures. For instance, a Passerini or Ugi-type reaction could lead to highly functionalized peptide-like structures.

Organocatalyzed Cascade Reactions: The aldehyde functionality is an excellent handle for organocatalysis. Enantioselective reactions, such as aza-Henry or aza-Benzoin reactions, could be employed to set adjacent stereocenters with high control. researchgate.netrsc.org This could be the starting point for cascade sequences, where the initial product undergoes further intramolecular transformations. researchgate.net

Photoredox Catalysis: The engagement of the aldehyde or a derivative in photoredox-catalyzed reactions could unlock novel bond-forming strategies, such as radical-based additions or couplings.

The discovery of new cascade reactions starting from this compound would be particularly valuable, as they allow for the construction of intricate molecular frameworks in a single, efficient operation, mimicking the elegance of biosynthetic pathways. nih.gov

Expansion of Synthetic Utility Across Diverse Chemical Domains

While α-amino aldehydes are recognized as valuable intermediates, the full synthetic potential of this compound across different areas of chemistry is yet to be fully realized.

Future applications are envisioned in:

Medicinal Chemistry: The 1-amino-1-formylcyclohexane motif can serve as a rigid scaffold for the synthesis of novel bioactive molecules. The aldehyde can be elaborated into a variety of functional groups, leading to the generation of libraries of compounds for drug discovery. For example, α-amino ketones, accessible from α-amino aldehydes, are found in numerous pharmaceutical compounds, including antidepressants and appetite suppressants. rsc.orgresearchgate.net

Peptidomimetics: The constrained cyclohexane (B81311) ring can be incorporated into peptide structures to induce specific conformations and improve metabolic stability. The aldehyde functionality allows for the introduction of non-natural side chains or for cyclization.

Heterocyclic Synthesis: The bifunctional nature of this compound makes it an ideal precursor for a wide range of heterocyclic systems. rsc.org Condensation reactions with various dinucleophiles could provide access to novel piperidine, pyrimidine, or other nitrogen-containing ring systems of medicinal interest.

Materials Science: The incorporation of this rigid, functionalized cyclohexane unit into polymers or other materials could impart unique properties. The aldehyde provides a convenient point for cross-linking or for the attachment of other functional moieties.

The systematic exploration of this compound as a building block in these areas is expected to yield a plethora of new molecules with interesting and potentially useful properties.

Advanced Theoretical and Computational Chemistry Investigations

To complement experimental studies, advanced theoretical and computational methods will be crucial in gaining a deeper understanding of the properties and reactivity of this compound.

Future computational investigations could focus on:

Conformational Analysis: A thorough understanding of the preferred conformations of the cyclohexane ring and the relative orientation of the formyl and carbamate (B1207046) groups is essential for predicting its reactivity and its interactions with other molecules, such as enzymes or receptors. Computational studies on related cyclohexylammonium salts have provided valuable structural insights. researchgate.net

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the transition states and reaction pathways of known and hypothetical reactions involving this compound. This can help in optimizing reaction conditions and in the rational design of new transformations.

Prediction of Spectroscopic Properties: The accurate prediction of NMR, IR, and other spectroscopic data can aid in the characterization of this compound and its derivatives.

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking studies can be used to predict the binding modes of derivatives of this compound with biological targets. Molecular dynamics simulations can provide insights into the stability of these interactions over time.

These computational approaches will not only rationalize experimental observations but also guide future research efforts by identifying the most promising avenues for exploration. researchgate.netnih.gov

常见问题

Q. What experimental controls are critical when evaluating this compound as a substrate in enzyme inhibition assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。